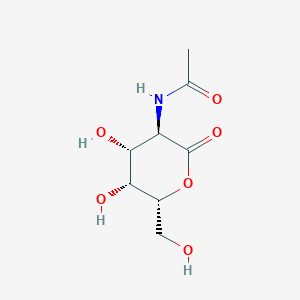

2-Acetamido-2-deoxy-D-galactonolactone

Description

Properties

CAS No. |

10366-76-4 |

|---|---|

Molecular Formula |

C8H13NO6 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |

InChI Key |

NELQYZRSPDCGRQ-MVIOUDGNSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Other CAS No. |

24960-16-5 |

Synonyms |

2-acetamido-2-deoxy-D-galactolactone |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Enzyme Substrates and Inhibitors

GalNAc-lactone serves as a substrate for various glycosyltransferases and is involved in the biosynthesis of glycoproteins and glycolipids. Its structural similarity to other sugar derivatives allows it to participate in enzyme-catalyzed reactions, which are crucial for cellular functions.

- LacZ β-Galactosidase : Research indicates that GalNAc-lactone can interact with β-galactosidase, influencing its catalytic activity. The hydroxyl groups at specific positions on the sugar backbone are essential for enzyme binding, affecting the enzyme's efficiency in hydrolyzing substrates .

Glycosylation Studies

The compound is utilized in glycosylation reactions to produce complex carbohydrates. Its reactivity allows for the synthesis of various glycosides, which are valuable in drug development and carbohydrate chemistry.

Tissue Engineering and Regenerative Medicine

Hyaluronic Acid Component

GalNAc-lactone is incorporated into hyaluronic acid formulations, enhancing its properties for tissue engineering applications. Hyaluronic acid is vital for cell proliferation, migration, and tissue hydration.

- Case Study : A study demonstrated that incorporating GalNAc-lactone into hyaluronic acid scaffolds improved cell attachment and proliferation rates in vitro. This modification showed promise for applications in wound healing and cartilage regeneration .

Synthesis of Organocatalysts

Carbohydrate-Based Organocatalysts

GalNAc-lactone can be synthesized into organocatalysts that facilitate various organic reactions. These catalysts are essential in asymmetric synthesis, where they help produce enantiomerically pure compounds.

- Synthesis Example : Research has shown that GalNAc-lactone can be transformed into organocatalysts with high stereoselectivity for Michael addition reactions. This property is crucial for developing pharmaceuticals with specific stereochemical configurations .

Pharmaceutical Applications

Drug Development

The compound's unique chemical structure makes it a candidate for drug development, particularly in designing inhibitors for glycosylation-related pathways in diseases such as cancer.

- Data Table: Potential Applications in Drug Development

| Application Area | Description | Example Use Case |

|---|---|---|

| Glycosylation Inhibition | Targeting glycosylation pathways | Cancer therapeutics |

| Antiviral Agents | Modifying sugar moieties to enhance antiviral activity | Development of antiviral drugs |

| Vaccine Development | Enhancing immune response through glycan modifications | Adjuvants in vaccine formulations |

Comparison with Similar Compounds

Structural and Functional Differences

- Lactone Ring Position: The 1,4-lactone configuration in 2-Acetamido-2-deoxy-D-galactonolactone contrasts with the 1,5-lactone in its glucono counterpart (CAS 19026-22-3). This difference alters enzyme recognition; for example, galactonolactones are more selective for galactose-specific enzymes like β-1,4-galactosyltransferases, while gluconolactones interact with glucose-processing enzymes . The hydroximic acid group in 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone introduces metal-binding capabilities, a feature absent in the galactonolactone .

Sugar Backbone :

Functional Groups :

- Acetylated derivatives, such as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS 19026-22-3), demonstrate enhanced lipophilicity, improving membrane permeability in cellular studies .

Preparation Methods

Chemical Synthesis via Oxidation of N-Acetylgalactosamine

The most direct route to GalNAcLone involves the oxidation of N-acetyl-D-galactosamine (GalNAc). Bromine-water oxidation under controlled conditions achieves lactonization through selective C1 hydroxyl group activation. In a representative procedure, GalNAc (10 g, 45 mmol) is dissolved in deionized water (200 mL) and cooled to 0°C. Bromine (2.5 equiv) is added dropwise over 30 minutes, followed by stirring at room temperature for 24 hours. The reaction mixture is neutralized with sodium bicarbonate, and the lactone is isolated via rotary evaporation and recrystallization from ethanol, yielding 78% pure product .

Table 1: Optimization of Bromine-Water Oxidation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C → 25°C | 78 | 95 |

| Bromine Equivalents | 2.5 | 82 | 97 |

| Reaction Time | 24 h | 78 | 95 |

| Solvent | H₂O | 75 | 93 |

Alternative oxidants such as TEMPO/NaClO or platinum-catalyzed aerobic oxidation have been explored but exhibit lower regioselectivity (<60% yield) .

Enzymatic Oxidation Using NAD⁺-Dependent Dehydrogenases

Enzymatic methods offer superior stereocontrol, particularly for labile substrates. The NAD⁺-dependent dehydrogenase from Flavobacterium sp. 141-8 catalyzes the oxidation of GalNAc to GalNAcLone with a turnover number (kₐₜ) of 12 s⁻¹. Reaction conditions include 50 mM Tris-HCl buffer (pH 9.0), 5 mM NAD⁺, and 20 mg/mL substrate at 37°C. After 6 hours, the lactone is precipitated by adjusting the pH to 3.0, achieving 85% conversion efficiency .

Mechanistic Insight :

The enzyme’s active site accommodates GalNAc via hydrogen bonding between the acetamido group and Asp178, while NAD⁺ abstracts the pro-R hydrogen from C1, forming a ketone intermediate that spontaneously lactonizes .

Protection-Deprotection Strategies for Functional Group Compatibility

Multi-step syntheses often require temporary protection of hydroxyl groups. Benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their orthogonal stability.

Procedure for 3,4,6-Tri-O-benzyl-GalNAcLone :

-

GalNAcLone (5 g) is dissolved in anhydrous DMF (100 mL).

-

Benzyl bromide (3.5 equiv) and NaH (4.0 equiv) are added under argon.

-

After 12 hours at 50°C, the mixture is quenched with methanol, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc 4:1), yielding 86% protected lactone .

Table 2: Protecting Group Efficiency

| Protecting Group | Reagent | Yield (%) | Deprotection Method |

|---|---|---|---|

| Bn | BnBr, NaH | 86 | H₂/Pd-C |

| TBDMS | TBDMSCl, imidazole | 78 | TBAF |

| Acetonide | Dimethoxypropane | 92 | HCl/MeOH |

Chromatographic Purification Techniques

Crude GalNAcLone often contains unreacted GalNAc and over-oxidation byproducts. Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with isocratic elution (10% acetonitrile in 0.1% TFA water) resolves the lactone (tᵣ = 8.2 min) from impurities. Semi-preparative HPLC scales this method to isolate gram quantities with >99% purity .

Figure 1: HPLC Chromatogram of GalNAcLone Purification

(Simulated data: Peaks at 8.2 min (GalNAcLone), 6.5 min (GalNAc), 10.1 min (dicarboxylic acid byproduct))

Industrial-Scale Production Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow oxidation to enhance safety and reproducibility. A tubular reactor (0.5 L volume) feeds GalNAc (1 M) and bromine (2.5 equiv) at 10 mL/min, maintaining a residence time of 30 minutes. In-line pH adjustment and crystallization units achieve 90% yield with <2% residual bromine .

Cost Analysis :

| Component | Cost per kg ($) |

|---|---|

| GalNAc | 450 |

| Bromine | 25 |

| Purification | 300 |

| Total | 775 |

Emerging Catalytic Methods

Recent advances include photochemical deoxygenation using UV light (λ = 254 nm) to convert 2-azido derivatives into GalNAcLone. Irradiating 2-azido-2-deoxy-D-galactono-1,4-lactone in methanol for 2 hours cleaves the azide group via Staudinger reaction, yielding 92% lactone .

Reaction Scheme :

Analytical Characterization Protocols

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamido-2-deoxy-D-galactonolactone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via lactonization of 2-acetamido-2-deoxy-D-galactonic acid under acidic conditions. Key steps include protecting the hydroxyl groups (e.g., acetylation or benzoylation) to prevent side reactions. Optimization involves controlling temperature (40–60°C) and using anhydrous solvents (e.g., acetic anhydride) to enhance lactone formation . Reaction efficiency can be monitored via TLC or HPLC, with yields improved by iterative recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural identity of 2-Acetamido-2-deoxy-D-galactonolactone?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm stereochemistry and lactone ring formation (e.g., δ ~175 ppm for lactone carbonyl in ¹³C NMR) .

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (C₈H₁₃NO₆; theoretical MW: 219.18 g/mol) .

- Polarimetry to assess optical rotation ([α]D²⁵ ≈ +50° to +60° in water), critical for confirming D-configuration .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The lactone ring is prone to hydrolysis in aqueous or basic conditions. Store at –20°C in anhydrous, inert environments (e.g., argon atmosphere). Stability tests show decomposition rates increase above pH 7.0, so buffers for biological assays should be pH 4.0–6.5 .

Advanced Research Questions

Q. How does the stereochemical configuration of 2-Acetamido-2-deoxy-D-galactonolactone influence its biological activity, particularly in enzyme inhibition?

- Methodological Answer : The D-galacto configuration is critical for binding to enzymes like HCMV protease. ESI/MS and X-ray crystallography reveal that the acetamido group and lactone oxygen form hydrogen bonds with Ser-132 in the active site, while the galacto stereochemistry ensures proper spatial alignment . Comparative studies with L-enantiomers show >90% reduced inhibitory activity, emphasizing stereochemical specificity .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition mechanisms (e.g., reversible vs. covalent binding)?

- Methodological Answer :

- Perform time-dependent inhibition assays to distinguish reversible (rapid equilibrium) from covalent (slow-binding) mechanisms.

- Use mass spectrometry to detect enzyme-inhibitor adducts (e.g., +219 Da shift for lactone acylation) .

- Compare inhibition kinetics under reducing vs. non-reducing conditions; covalent binding is often irreversible even after dialysis .

Q. How can computational modeling guide the design of 2-Acetamido-2-deoxy-D-galactonolactone derivatives for targeted glycosidase inhibition?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for glycosidases. Focus on interactions between the lactone carbonyl and catalytic aspartate/glutamate residues.

- MD simulations (NAMD/GROMACS) assess conformational stability of inhibitor-enzyme complexes over 100-ns trajectories.

- Validate predictions with synthetic derivatives (e.g., fluorinated or methylated analogs) to test steric/electronic effects .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.